![molecular formula C10H11Cl2NOS B012603 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide CAS No. 104864-59-7](/img/structure/B12603.png)
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl acetamides involves intricate chemical pathways, often leading to the formation of compounds with specific orientations and properties. For instance, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate illustrates the complexity and precision required in synthesizing chlorophenyl acetamide derivatives, highlighting the interplay of various chemical reactions and conditions required for desired outcomes (Liang Xiao-lon, 2015).
Molecular Structure Analysis
Molecular structure analysis reveals the orientation and bonding within chlorophenyl acetamides, affecting their physical and chemical properties. For example, the crystallographic analysis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows molecules linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along the b axis, indicating specific structural orientations that influence the compound's interactions and stability (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl acetamides are central to their synthesis and application. The reactions often involve substitutions, additions, and complex formation, leading to a wide range of derivatives with varied properties. The synthesis and structural analysis of such compounds provide insights into their reactivity and potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chlorophenyl acetamides in different environments. For instance, the solvatochromic effects and crystal packing in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveal the impact of molecular interactions on the physical properties and stability of these compounds (P. Jansukra et al., 2021).
Applications De Recherche Scientifique
Potential Antibacterial Applications
There have been studies exploring the antibacterial properties of compounds structurally similar to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide. Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of related compounds in combating bacterial infections (Desai et al., 2008).
Herbicide Metabolism and Toxicology
Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, closely related to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide, and their metabolites in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential toxicity (Coleman et al., 2000).
Crystallography and Compound Characterization
Studies have also focused on the crystallography and characterization of acetamide derivatives. Bhattacharjee et al. (2011) synthesized and characterized various Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (Bhattacharjee et al., 2011).
Potential Pesticide Applications
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, through X-ray powder diffraction. This study highlights the potential agricultural applications of these compounds as pesticides (Olszewska et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-leishmanial activity, suggesting potential targets within the leishmania species .
Mode of Action
It has been shown to induce apoptosis in leishmania mexicana promastigotes . This suggests that the compound interacts with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Given its apoptotic effect on leishmania mexicana, it can be inferred that it impacts pathways related to cell survival and death .
Result of Action
The primary result of the action of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is the induction of apoptosis in Leishmania mexicana promastigotes . This leads to the death of these parasitic organisms, which could potentially be beneficial in the treatment of diseases caused by Leishmania species.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLPYPCRJRTDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397786 |
Source


|
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104864-59-7 |
Source


|
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



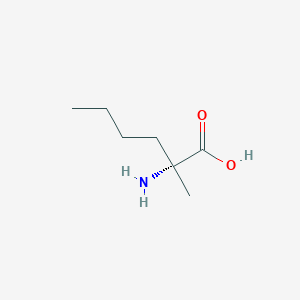
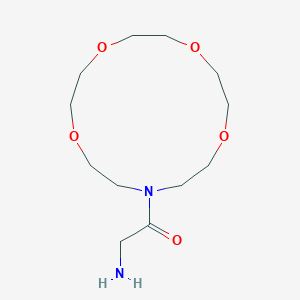
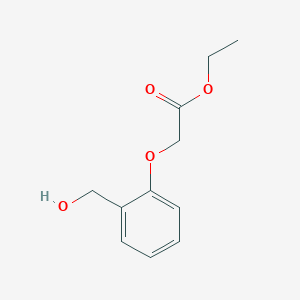
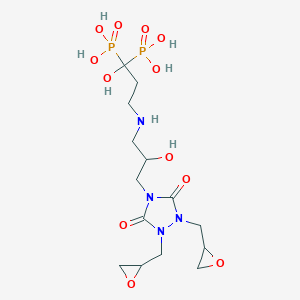
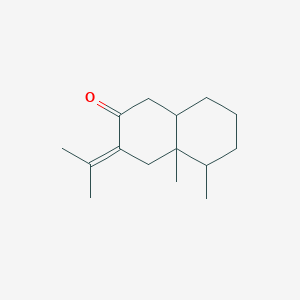
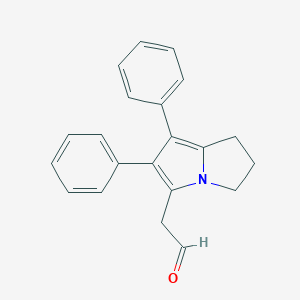




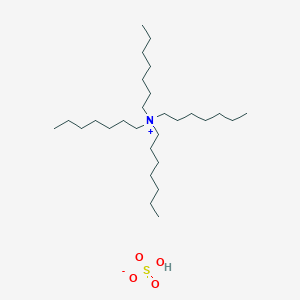
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)